1-Azidodecan

Übersicht

Beschreibung

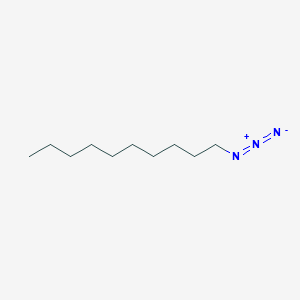

1-Azidodecane is an organic compound with the molecular formula C10H21N3 It is characterized by the presence of an azide group (-N3) attached to a decane chain

Wissenschaftliche Forschungsanwendungen

1-Azidodecane has several applications in scientific research:

-

Organic Synthesis: It is used as a building block in the synthesis of various heterocycles, including pyrroles, pyrazoles, and isoxazoles .

-

Material Science: It is employed in the preparation of functionalized polymers and nanoparticles through click chemistry .

-

Bioconjugation: The azide group allows for the labeling and modification of biomolecules, making it useful in bioconjugation and bioorthogonal chemistry .

-

Medicinal Chemistry: It is explored for the development of new pharmaceuticals and drug delivery systems due to its ability to form stable triazole linkages .

Wirkmechanismus

Target of Action

1-Azidodecane is a compound with an azide head and a 10-carbon tail . The primary target of 1-Azidodecane is the alkyne, BCN, DBCO groups . The azide (N3) group in 1-Azidodecane can react with these groups via Click Chemistry .

Mode of Action

The mode of action of 1-Azidodecane involves a reaction known as the azide-alkyne cycloaddition . This reaction is studied in detail under conditions of linear heating . The reaction mechanism involves two parallel channels that respectively yield isomeric 1,4- and 1,5-adducts . This unusual effect is a sign of the unique kinetics when the parallel channels have equal activation energies .

Biochemical Pathways

The azide-alkyne cycloaddition reaction it participates in is a well-known reaction in biochemistry, often used in the synthesis of various biochemical compounds .

Result of Action

The result of the azide-alkyne cycloaddition reaction involving 1-Azidodecane is the formation of isomeric 1,4- and 1,5-adducts . These adducts are formed in equal amounts, indicating that the reaction follows second-order kinetics .

Action Environment

The reaction involving 1-azidodecane has been studied under conditions of linear heating , suggesting that temperature could be a significant environmental factor.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 1-Azidodecane are not fully understood due to the limited research available. Azides are generally reactive and can participate in various biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, often forming covalent bonds. The nature of these interactions depends on the specific conditions and the other molecules involved .

Cellular Effects

The cellular effects of 1-Azidodecane are currently unknown. Azides can influence cell function in various ways. They can affect cell signaling pathways, gene expression, and cellular metabolism. The specific effects depend on the type of cell and the concentration of the azide .

Molecular Mechanism

Azides are known to react with alkynes in a process called the Huisgen cycloaddition . This reaction results in the formation of a 1,2,3-triazole ring, a five-membered ring containing two carbon atoms, two nitrogen atoms, and one nitrogen atom at the 1-position .

Temporal Effects in Laboratory Settings

A study on bulk azide-alkyne cycloaddition involving 1-Azidodecane and phenyl propargyl ether under conditions of linear heating has been reported . The reaction mechanism involves two parallel channels that yield isomeric 1,4- and 1,5-adducts .

Metabolic Pathways

Azides can potentially interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

Azides can potentially interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Azides can potentially be directed to specific compartments or organelles based on their chemical properties and interactions with other molecules .

Vorbereitungsmethoden

1-Azidodecane can be synthesized through a nucleophilic substitution reaction. The most common method involves the reaction of 1-bromodecane with sodium azide in a polar aprotic solvent such as dimethylformamide. The reaction is typically carried out at elevated temperatures (around 100°C) for several hours to ensure complete conversion .

Reaction:

C10H21Br+NaN3→C10H21N3+NaBr

Analyse Chemischer Reaktionen

1-Azidodecane undergoes various chemical reactions, including:

-

Cycloaddition Reactions: This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions .

-

Oxidation Reactions: 1-Azidodecane can be oxidized to form nitro compounds using oxidizing agents such as HOF-CH3CN complex .

-

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

- Triazoles from cycloaddition reactions.

- Nitro compounds from oxidation reactions.

- Amines from reduction reactions.

Vergleich Mit ähnlichen Verbindungen

- 1-Azidododecane

- 1-Azidooctane

- 1-Azidohexane

1-Azidodecane is unique due to its specific chain length, which can influence its solubility, reactivity, and suitability for certain applications.

Eigenschaften

IUPAC Name |

1-azidodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3/c1-2-3-4-5-6-7-8-9-10-12-13-11/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDUJQUHCZDQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452971 | |

| Record name | Decane, 1-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62103-13-3 | |

| Record name | Decane, 1-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ETHYL 2-(2-{[4-(4-ETHOXYPHENYL)-5-[(2-PHENYLACETAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B1658693.png)

![1-[(4-nitrophenyl)methyl]-3,4-dihydro-2H-quinoline](/img/structure/B1658695.png)

![Quinoline, 1-[(2,4-dinitrophenyl)methyl]-1,2,3,4-tetrahydro-](/img/structure/B1658696.png)

![N-(4-BROMOPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE](/img/structure/B1658700.png)

![N-butyl-1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B1658701.png)

![3-[2-(2-Methoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B1658712.png)